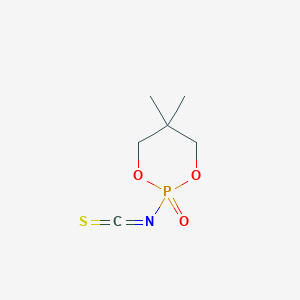
Cyclohexyl methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl methanesulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a cyclohexyl group attached to a methanesulfinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Cyclohexyl methanesulfonate.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexyl methanesulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.
Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl methanesulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.
Cyclohexyl sulfinate: Lacks the methanesulfinate moiety.
Cyclohexyl sulfonate: Contains a sulfonate group.
Uniqueness
Cyclohexyl methanesulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
116544-91-3 |
|---|---|
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
cyclohexyl methanesulfinate |
InChI |
InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Clé InChI |
UYXKOGPKSZSLHL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)OC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
methanone](/img/structure/B14289776.png)
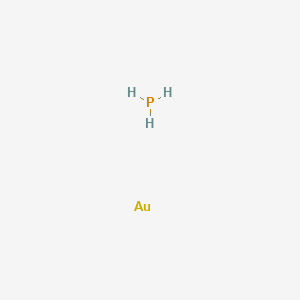
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
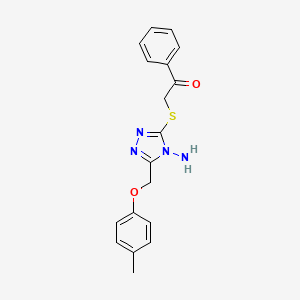
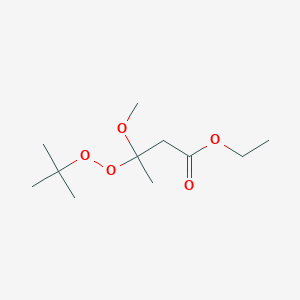
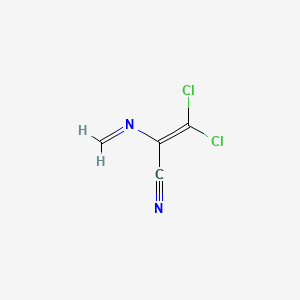
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
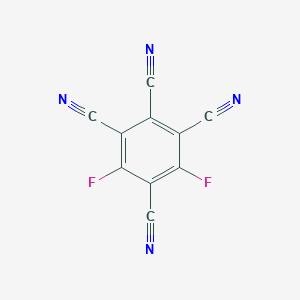
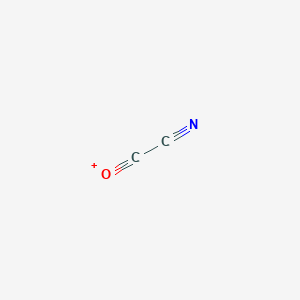
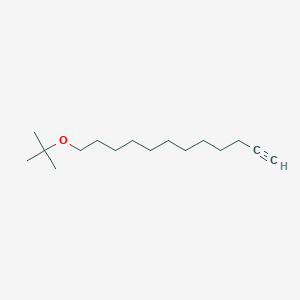
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
